molecular formula C18H16ClN3O2S B14235348 Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 365428-96-2

Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B14235348
CAS No.: 365428-96-2
M. Wt: 373.9 g/mol
InChI Key: GYQIGKZDJDXAKT-UHFFFAOYSA-N
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Description

Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminopyridine with 3-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazole ring. The final step involves esterification with ethyl bromoacetate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate is unique due to its combination of the thiazole ring, pyridine ring, and chlorophenyl group. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

CAS No.

365428-96-2

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

ethyl 2-[5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-16(23)10-15-22-17(11-4-3-5-13(19)8-11)18(25-15)12-6-7-21-14(20)9-12/h3-9H,2,10H2,1H3,(H2,20,21)

InChI Key

GYQIGKZDJDXAKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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